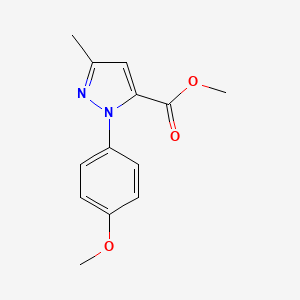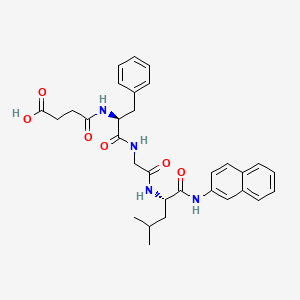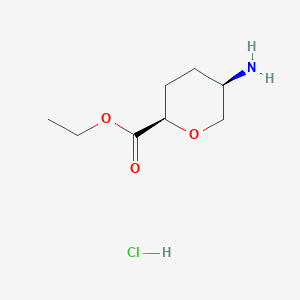
5-((2-フルオロフェニル)アミノ)-1H-1,2,3-トリアゾール-4-カルボン酸
説明
The compound “5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a 1H-1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a carboxylic acid group (-COOH), an amino group (-NH2) attached to a 2-fluorophenyl group. The presence of these functional groups suggests that this compound might have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles. The 2-fluorophenyl group could potentially be introduced through a nucleophilic aromatic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, the carboxylic acid group, and the 2-fluorophenyl group. The electron-withdrawing nature of the fluorine atom might influence the electronic distribution in the phenyl ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carboxylic acid group could react with bases to form a carboxylate anion, or with alcohols to form esters .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. The presence of the polar carboxylic acid group and the electronegative fluorine atom might influence its solubility, boiling point, and melting point .科学的研究の応用
抗血小板療法
5-((2-フルオロフェニル)アミノ)-1H-1,2,3-トリアゾール-4-カルボン酸: は、抗血小板療法における可能性について研究されています。この用途は、心臓発作や脳卒中などの血栓性イベントの治療と予防において非常に重要です。 この化合物の血小板凝集阻害能は、血小板活性化およびその後の血栓形成に不可欠な血小板表面のADP受容体との相互作用によるものと考えられます .
アミノ酸プロドラッグの合成
この化合物は、アミノ酸プロドラッグの合成のための足場として役立ちます。これらのプロドラッグは、既存の薬物の薬理学的プロファイルを強化し、溶解性、安定性、生物学的利用能を向上させるように設計されています。 特にトリアゾール環は、さまざまなアミノ酸部分を結合するための汎用性の高いプラットフォームを提供し、新規治療薬の開発につながる可能性があります .
有機半導体の開発
5-(2-フルオロアニリノ)-2H-トリアゾール-4-カルボン酸を含むトリアゾール誘導体は、有機半導体での使用について調査されています。これらの材料は、有機発光ダイオード(OLED)や有機電界効果トランジスタ(OFET)の製造における主要な構成要素です。 トリアゾール環の電子豊富な性質は、このような用途に適した候補となっています .
抗癌活性
研究によると、トリアゾール化合物は抗癌活性を示すことが示されています。5-((2-フルオロフェニル)アミノ)-1H-1,2,3-トリアゾール-4-カルボン酸中のフルオロフェニル基の存在は、癌細胞を標的とするその潜在的な有効性に寄与する可能性があります。 作用機序は、多くの場合、細胞分裂の阻害と癌細胞のアポトーシス誘導を伴います .
抗炎症作用
この化合物は、その抗炎症作用について研究されています。炎症は有害な刺激に対する生物学的反応であり、その制御はさまざまな疾患の治療において不可欠です。 トリアゾール誘導体は、サイトカイン産生の調節または炎症性酵素の阻害を通じて、炎症を軽減する可能性を示しています .
創傷管理
創傷管理の文脈では、5-(2-フルオロアニリノ)-2H-トリアゾール-4-カルボン酸は、治癒プロセスに関与する複数の標的との相互作用能力についてスクリーニングされています。 特定の受容体や酵素に対する高い親和性は、創傷治癒と組織再生促進に役割を果たす可能性を示唆しています .
将来の方向性
特性
IUPAC Name |
5-(2-fluoroanilino)-2H-triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN4O2/c10-5-3-1-2-4-6(5)11-8-7(9(15)16)12-14-13-8/h1-4H,(H,15,16)(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYHKFCSHFQRAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NNN=C2C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B1447195.png)





